Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate
CAS No.: 886767-09-5
VCID: VC2714334
Molecular Formula: C15H21FN2O2
Molecular Weight: 280.34 g/mol
* For research use only. Not for human or veterinary use.

Description |
Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a synthetic organic compound belonging to the class of piperazine derivatives. It features a tert-butyl group and a fluorophenyl moiety attached to a piperazine ring, contributing to its unique chemical and biological properties. The compound's molecular formula is C₁₅H₂₁FN₂O₂, with a molecular weight of approximately 280.34 g/mol . SynthesisThe synthesis of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-fluorophenyl amine. The procedure can be optimized for yield and purity by adjusting factors such as solvent choice, concentration of reactants, and reaction time. Chemical ReactionsThis compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its properties and enhancing its biological activity.
Biological Activity and ApplicationsTert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate exhibits potential biological activities, primarily through interactions with neurotransmitter receptors. It may modulate activities at serotonin receptors, which are critical in managing anxiety and depression. Additionally, it has shown potential as an antimicrobial agent, similar to other piperazine derivatives.
Research FindingsResearch indicates that compounds similar to tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate may influence pathways related to neurotransmission, potentially impacting conditions such as anxiety or depression. Preliminary studies suggest that this compound has a binding affinity for dopamine receptors, indicating potential applications in treating neurological disorders. |
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 886767-09-5 | ||||||||||||||
Product Name | Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate | ||||||||||||||
Molecular Formula | C15H21FN2O2 | ||||||||||||||
Molecular Weight | 280.34 g/mol | ||||||||||||||
IUPAC Name | tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate | ||||||||||||||
Standard InChI | InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3 | ||||||||||||||
Standard InChIKey | UKJBVZKYQVUUHE-UHFFFAOYSA-N | ||||||||||||||
SMILES | CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F | ||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F | ||||||||||||||
PubChem Compound | 71298764 | ||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume